Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-5-7-18(9-11)12-8-10(15)4-6-16-12/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEFJJBSESDDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Tert-butyl 1-(4-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
- Molecular Formula : C14H22N4O2
- CAS Number : 709029-89-0
- Purity : Typically >95% .
The compound features a pyrrolidine ring substituted with an aminopyridine moiety, which is crucial for its biological activity.
This compound exhibits several mechanisms that contribute to its biological effects:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotection : Research indicates that this compound may protect neurons from oxidative stress and neuroinflammation, potentially through the activation of the Nrf2 pathway, which regulates antioxidant responses .
- Cognitive Enhancement : By modulating neurotransmitter levels and reducing neuroinflammation, the compound may improve cognitive function in models of neurodegeneration .
In Vitro Studies
In vitro studies have demonstrated that this compound has significant inhibitory activity against AChE with an IC50 value indicating effective concentration levels. The specific IC50 values vary depending on the enzyme source:
| Enzyme | IC50 (nM) |
|---|---|
| Electric eel AChE | 70 |
| Human AChE | 380 |
These values suggest a stronger affinity for the electric eel variant, which is often used as a model for studying AChE inhibitors .
Case Studies and Research Findings
Several studies highlight the potential of this compound in treating neurodegenerative diseases:
- Alzheimer's Disease Models : In a study using transgenic mice models of Alzheimer's, treatment with this compound led to reduced amyloid-beta aggregation and improved cognitive performance on behavioral tests .
- Neuroprotective Effects : Another study reported that the compound could significantly reduce markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolidine and pyridine compounds exhibit significant anticancer properties. Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate has been studied for its ability to inhibit specific cancer cell lines. For instance, studies demonstrate that the compound can induce apoptosis in various cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly due to the presence of the aminopyridine moiety. Compounds with similar structures have been found to enhance neuronal survival and reduce neurodegeneration in models of diseases such as Alzheimer's and Parkinson's . This suggests that this compound may serve as a lead compound for developing neuroprotective agents.
Biochemical Probes
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. For example, it has been shown to selectively inhibit certain kinases involved in cancer progression .
Material Science Applications
Polymer Synthesis
In material science, the compound has potential applications in synthesizing polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced materials used in various industrial applications .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Enhancement of neuronal survival | |
| Enzyme Inhibition | Selective kinase inhibition |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolidine-based compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, leading to further investigations into its mechanism of action .
Case Study 2: Neuroprotection
A recent investigation reported that compounds similar to this compound exhibited protective effects against oxidative stress in neuronal cells. This study suggests that the compound could be a candidate for developing therapies aimed at neurodegenerative diseases .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free pyrrolidine amine. This reaction is critical for further functionalization of the amine.
Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to elimination of CO₂ and tert-butanol, releasing the free amine .
Reactions of the 4-Aminopyridine Moiety
The primary amine on the pyridine ring participates in nucleophilic and condensation reactions.
Acylation
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | N-(pyridin-4-yl)acetamide derivative | 85–90% | |
| Benzoylation | Benzoyl chloride, base | N-(pyridin-4-yl)benzamide | 78% |
Condensation
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Schiff base formation | Benzaldehyde, EtOH, Δ | Imine-linked pyridine derivative | 65% |
Key Insight : The 4-amino group’s electron-donating nature activates the pyridine ring for electrophilic substitution at the 2- and 6-positions .
Functionalization of the Pyrrolidine Ring
The deprotected pyrrolidine amine undergoes alkylation or oxidation.
Alkylation
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidine derivative | 70% |
Oxidation
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Pyrrolidine N-oxide (minor) | 30% |
Cross-Coupling Reactions
The pyridine ring can undergo coupling after halogenation.
Halogenation
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 5-Bromo-4-aminopyridin-2-yl derivative | 60% |
Suzuki Coupling
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid coupling | Pd(PPh₃)₄, Na₂CO₃, DME | 5-Phenyl-4-aminopyridin-2-yl derivative | 75% |
Hydrolysis and Stability
The carbamate group’s stability varies with pH:
| Condition | Outcome | Half-Life | Source |
|---|---|---|---|
| pH < 2 (aqueous HCl) | Rapid Boc cleavage | <1 hr | |
| pH 7–9 (aqueous buffer) | Stable (>1 week) | N/A |
Salt Formation
The free amine forms salts with acids, enhancing solubility:
| Acid | Product | Application | Source |
|---|---|---|---|
| HCl | Hydrochloride salt | Crystallization, pharmaceutical formulations |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects: The 4-aminopyridin-2-yl group in the target compound introduces hydrogen-bonding capacity, contrasting with the lipophilic 4-chlorobenzyl group in or the electron-withdrawing fluorine in .
- Protective Group Utility : The tert-butyl carbamate group is a common protective strategy across analogs, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH in ).
Physicochemical Properties
- Solubility: The 4-aminopyridine substituent enhances aqueous solubility compared to acetylated () or chlorobenzyl () analogs.
- Melting Points: Fluorinated derivatives () exhibit higher melting points (e.g., 163–166°C in ) due to increased crystallinity, whereas the target compound’s amino group may lower its melting range.
- Stability: The acetyl group in may reduce oxidative stability compared to the target’s amino group.
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves:
- Formation of the pyrrolidine ring substituted with a halogenated or protected aminopyridine derivative.
- Introduction of the tert-butyl carbamate protecting group (Boc group) to the amine functionality.
- Subsequent functional group transformations to install the 4-aminopyridin-2-yl substituent on the pyrrolidine ring.
Key Preparation Steps and Reaction Conditions
Preparation of Pyridine Carbamate Precursors
A common precursor in the synthesis is tert-butyl N-(2-bromopyridin-3-yl)carbamate, which can be synthesized by the reaction of 2-bromonicotinic acid with diphenyl phosphoryl azide (DPPA) in tert-butanol under reflux conditions with triethylamine as base.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 99 | DPPA, 80°C, 3 h | High yield; product purified by flash chromatography; colorless oil obtained |
| 76 | DPPA, triethylamine, reflux, 2 h | Product crystallized upon standing; washing with aqueous bicarbonate and brine |
| 50 | DPPA, triethylamine, 80°C, 2 h, inert atmosphere | Purified by silica gel column chromatography; white solid product |
| 39.8 | DPPA, triethylamine, 95°C, 2 h | Rotary evaporation to remove solvent; purified by column chromatography |
These methods highlight the use of DPPA-mediated Curtius rearrangement to convert carboxylic acid to carbamate with tert-butyl protection.
Formation of Pyrrolidinyl Substituted Carbamate
The pyrrolidine ring bearing the aminopyridinyl substituent can be constructed via lithiation and nucleophilic addition:
- Starting with tert-butyl (2-bromopyridin-3-yl)carbamate, treatment with n-butyllithium at low temperature (-75°C to -65°C) under nitrogen atmosphere generates the lithiated intermediate.
- Subsequent addition of 4-piperidinaldehyde leads to nucleophilic addition to the aldehyde, forming the pyrrolidinyl derivative.
- The reaction mixture is quenched with ammonium chloride solution, extracted, dried, and purified by column chromatography.
Specific Method for this compound
Although direct literature on this exact compound is limited, closely related methods from patent literature for similar tert-butyl carbamate derivatives provide a reliable synthetic route.
Stepwise Synthesis via Amide Bond Formation
A representative method involves:
- Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (compound A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (compound B) in an organic solvent.
- Adding a base to the mixture to facilitate coupling.
- Stirring the mixture for a period ranging from 1 to 10 hours, preferably 3 to 8 hours, at controlled temperature to complete the reaction.
This method yields the desired carbamate with high purity and yield, as confirmed by HPLC and NMR analyses.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| a) | Mix compound A and compound B in organic solvent | Room temperature or controlled | Formation of intermediate complex |
| b) | Add base (e.g., triethylamine) | Controlled addition | Facilitates amide bond formation |
| c) | Stir the reaction mixture | 1–10 hours, preferably 3–8 h | Reaction progress monitored by HPLC |
Analytical Data Supporting Synthesis
-
- ^1H NMR (CDCl3, 400 MHz) shows characteristic signals for the tert-butyl group (~1.53 ppm, singlet, 9H), aromatic protons (7-9 ppm), and pyrrolidine ring protons.
- ^13C NMR (CDCl3, 100 MHz) confirms the presence of carbamate carbonyl (~158-160 ppm), aromatic carbons, and tert-butyl carbons (~28 ppm).
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Conversion of 2-bromonicotinic acid to tert-butyl carbamate | Diphenyl phosphoryl azide, t-BuOH, TEA, reflux 80-95°C, 2-3 h | 39.8–99 | High variability depending on conditions |
| Lithiation and nucleophilic addition to aldehyde | n-BuLi, -75 to -65°C, N2 atmosphere, 1 h reaction | 64.9 | Formation of pyrrolidinyl intermediate |
| Amide bond formation between amino carbamate and oxoacetate | Organic solvent, base, stirring 1–10 h | High | High purity and yield, monitored by HPLC |
Research Findings and Notes
- The choice of solvent, temperature, and reaction time critically affects yield and purity.
- Use of inert atmosphere (nitrogen) is essential during lithiation to prevent side reactions.
- The tert-butyl carbamate protecting group is stable under the reaction conditions and facilitates purification.
- Reaction monitoring by HPLC and NMR is standard to ensure completion and purity.
- The methods described are scalable and have been applied in pharmaceutical intermediate synthesis, indicating robustness.
Q & A
Q. What are the recommended handling and storage protocols for Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate to ensure stability?
- Methodological Answer : Based on SDS data for structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate), store the compound in a tightly sealed container at room temperature (15–25°C), protected from moisture and direct sunlight . Use inert gas (N₂ or Ar) purging for long-term storage to prevent oxidation. Handling should occur in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to minimize inhalation or skin contact. Stability tests under acidic/alkaline conditions (pH 3–10) are advised to assess decomposition risks .
Q. Which analytical techniques are most effective for characterizing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Coupled with LC-MS (ESI+ mode), it confirms molecular weight ([M+H]⁺ expected at ~293.3 g/mol) and detects impurities . For structural validation, ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves key signals: tert-butyl (δ ~1.4 ppm), pyrrolidine protons (δ ~3.0–3.5 ppm), and pyridinyl NH₂ (δ ~6.5–7.5 ppm) .
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer : The 4-aminopyridinyl group enables nucleophilic aromatic substitution (e.g., coupling with aryl halides), while the pyrrolidine-carbamate moiety acts as a chiral scaffold for kinase inhibitors. Example protocols include Boc deprotection (TFA/DCM, 0°C to RT) followed by reductive amination with ketones .
Advanced Research Questions
Q. What strategies optimize the regioselective synthesis of the 4-aminopyridinyl-pyrrolidine core?
- Methodological Answer : Regioselectivity challenges during pyridine functionalization can be addressed via directed ortho-metalation (DoM). For example, using LDA (lithium diisopropylamide) at −78°C with a directing group (e.g., OTf) on pyridine, followed by quenching with electrophiles (e.g., B₂pin₂ for borylation) . Post-functionalization, catalytic hydrogenation (Pd/C, H₂) introduces the pyrrolidine ring while preserving the Boc group .
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL (v.2018/3) is ideal. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–28°, and anisotropic refinement for non-H atoms. The pyrrolidine ring puckering (C3-endo vs. C2-exo) and hydrogen-bonding networks (N–H···O=C) are critical for validating molecular geometry .
Q. What reaction conditions minimize decomposition during Boc deprotection?
- Methodological Answer : Controlled deprotection with TFA (2 equiv.) in DCM at 0°C for 30 minutes minimizes side reactions (e.g., pyrrolidine ring opening). Quenching with cold NaHCO₃ followed by extraction (EtOAc/H₂O) isolates the free amine. Monitor via TLC (Rf shift from 0.6 to 0.2 in 9:1 DCM/MeOH) .
Q. How do stereochemical variations (R/S configurations) impact biological activity?
- Methodological Answer : Enantiomeric resolution via chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) separates R and S forms. Testing against kinase panels (e.g., EGFR, JAK2) reveals configuration-dependent IC₅₀ values. For example, (R)-isomers may show 10-fold higher potency due to optimal hydrogen bonding with kinase backbones .
Q. How can discrepancies in reported synthetic yields be resolved?
- Methodological Answer : Systematic analysis of reaction variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies critical factors. For instance, replacing THF with DMF in Buchwald-Hartwig couplings improves yields from 45% to 72% by enhancing palladium catalyst stability .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
